6-溴-2,2'-联吡啶

描述

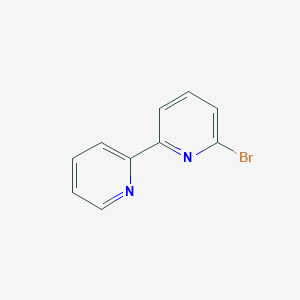

6-Bromo-2,2'-bipyridine is a brominated bipyridine derivative that serves as an important building block in organic synthesis and coordination chemistry. It is a compound of interest due to its potential applications in creating complex molecular structures, including ligands for transition-metal ions, which are relevant in supramolecular chemistry and materials science.

Synthesis Analysis

The synthesis of 6-Bromo-2,2'-bipyridine and its derivatives can be achieved through various methods. For instance, 6,6'-dimethyl-2,2'-bipyridine can be synthesized by reductive homocoupling of 6-bromopicoline using either an Ni·bpy catalyzed electrosynthesis or a catalytic modification of the Ullmann synthesis employing Pd(OAc)2 . Another approach involves the synthesis of 5'-substituted-2,2'-bipyridine-6-carboxylic acid starting from a 6-bromo-2,2'-bipyridine building block, which can be further functionalized to produce mono-, bis-, and tris-tridentate ligands . Additionally, 2-Bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry, with the ability to undergo efficient transformations under both basic and acidic conditions .

Molecular Structure Analysis

The molecular structure of 6-Bromo-2,2'-bipyridine is characterized by the presence of a bromine atom attached to one of the pyridine rings. This structural feature is crucial for its reactivity and the ability to participate in various chemical reactions. The bromine atom serves as a good leaving group, which is essential for further functionalization of the molecule .

Chemical Reactions Analysis

6-Bromo-2,2'-bipyridine and its derivatives are versatile intermediates that can undergo a range of chemical reactions. For example, 2-amino-5-bromopyridine can be electrocatalytically carboxylated with CO2 to form 6-aminonicotinic acid . The reactivity of bromine atoms in brominated pyridines is also demonstrated by the formation of 2-hydroxy-6-bromopyridine through acid hydrolysis of 2,6-dibromopyridine . Furthermore, Stille-type cross-coupling procedures have been employed to prepare functionalized 2,2'-bipyridines, which are valuable in the field of supramolecular chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2,2'-bipyridine derivatives are influenced by the presence of the bromine atom and the overall molecular structure. These properties determine the compound's solubility, stability, and reactivity, which are critical for its applications in chemical synthesis. For instance, the introduction of solubilizing groups such as hexoxymethyl has been reported to enhance the solubility of brominated bipyridines, making them more suitable for macromolecular and supramolecular applications . The electrochemical behavior of these compounds, such as the reduction peak of 2-amino-5-bromopyridine, is also a key property that can be exploited in synthetic methodologies .

科学研究应用

过渡金属催化配体的合成

6-溴-2,2'-联吡啶是合成过渡金属催化配体的先驱体。这些配体对于医药和精细化学品中复杂分子的合成至关重要。 联吡啶上的溴基团允许进一步的官能化,从而能够形成各种各样的配体,这些配体可以与金属结合并促进催化反应 .

光敏剂的开发

该化合物用于开发用于光动力疗法的光敏剂,光动力疗法是一种利用光激活光敏剂药物来治疗癌症和其他疾病的治疗方法。 联吡啶部分可以与光相互作用并传递能量或电子,使其成为设计有效光敏剂的宝贵组成部分 .

有机发光二极管 (OLED) 的制造

在电子领域,6-溴-2,2'-联吡啶用作合成 OLED 电子传输层的组成部分。 这些层对于 OLED 的高效运行至关重要,OLED 用于智能手机、电视和其他设备的显示屏 .

超分子结构的创建

研究人员利用 6-溴-2,2'-联吡啶来构建超分子结构。这些结构在分子识别、传感和作为分子机器的组成部分方面具有潜在的应用。 溴基团允许进行合成后修饰,这会导致形成复杂的三维结构 .

电化学应用

6-溴-2,2'-联吡啶的电化学性质使其适用于电化学传感器和器件。 它进行氧化还原反应的能力可以用来检测各种物质或创造具有特定电子特性的材料 .

生物活性分子的合成

作为一种通用的合成中间体,6-溴-2,2'-联吡啶被用于合成生物活性分子。这些分子可以具有各种应用,包括作为药物或农药。 溴基团可以用来引入生物活性所必需的其他官能团 .

紫精合成

紫精是季铵化合物,通过使用联吡啶衍生物(如 6-溴-2,2'-联吡啶)合成。它们在电致变色器件、氧化还原液流电池和除草剂中具有应用。 溴取代基允许吡啶氮原子的简便季铵化 .

杂环化学研究

6-溴-2,2'-联吡啶是杂环化学研究中的关键试剂。 它用于合成各种杂环化合物,这些化合物是药物化学和材料科学中重要的化合物类别 .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

6-Bromo-2,2’-bipyridine is a pyridine derivative that primarily targets the respiratory system . The compound’s interaction with this system can lead to various biochemical reactions and changes.

Mode of Action

It is known that the compound interacts with its targets in the respiratory system, leading to changes in the biochemical processes within the system .

Biochemical Pathways

Given its primary target, it is likely that the compound affects pathways related to respiratory function .

Result of Action

It is known that the compound can cause changes in the respiratory system .

属性

IUPAC Name |

2-bromo-6-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRIDSGPLISUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472903 | |

| Record name | 6-BROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10495-73-5 | |

| Record name | 6-BROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-(pyridin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6-Bromo-2,2'-bipyridine in coordination chemistry?

A1: 6-Bromo-2,2'-bipyridine is a versatile building block for creating new ligands, particularly in the field of organometallic and coordination chemistry. Its bromo substituent allows for further functionalization via coupling reactions, while the bipyridine moiety readily coordinates to metal centers. [, , , , , , ] This enables the design of ligands with tailored electronic and steric properties for specific applications. For instance, it has been used to synthesize carbyne complexes with potential applications in catalysis. []

Q2: Can you elaborate on the functionalization strategies using 6-Bromo-2,2'-bipyridine?

A2: The bromine atom in 6-Bromo-2,2'-bipyridine serves as a handle for introducing various functional groups. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are commonly employed. [, ] For example, reacting 6-Bromo-2,2'-bipyridine with tributyl(pyridin-2-yl)stannane yields derivatives of 2,2′-bipyridine 1-oxides and 2,2′:6′,2′′-terpyridine 1′-oxides. [] This strategy allows for the incorporation of additional coordination sites, chromophores, or other functionalities to fine-tune the properties of the resulting metal complexes.

Q3: How does the bromo substituent influence the properties of metal complexes containing 6-Bromo-2,2'-bipyridine?

A3: The bromo substituent primarily influences the electronic properties of the metal complex. [] It acts as an electron-withdrawing group, impacting the electron density at the metal center and consequently affecting properties like redox potentials and the energy of electronic transitions. This can influence the complex's stability, reactivity, and photophysical properties. For instance, in copper(I) complexes with 6-Bromo-2,2'-bipyridine, the bromo substituent contributes to a shift in the emission wavelength compared to complexes with unsubstituted bipyridine ligands. []

Q4: Are there efficient methods for preparing 6-Bromo-2,2'-bipyridine?

A4: Yes, 6-Bromo-2,2'-bipyridine can be synthesized efficiently via different routes. One approach involves the direct bromination of 2,2'-bipyridine, but this method often leads to a mixture of mono- and dibrominated products, requiring separation steps. [] A more selective approach utilizes a copper-mediated coupling reaction to achieve higher yields of the desired monobrominated product. []

Q5: Can 6-Bromo-2,2'-bipyridine be used to create luminescent materials?

A5: Yes, incorporating 6-Bromo-2,2'-bipyridine into metal complexes can lead to luminescent materials. [, , ] For example, platinum(II) complexes with thiophene-bipyridine appended diketopyrrolopyrrole ligands, synthesized using 6-Bromo-2,2'-bipyridine as a starting material, display interesting photophysical properties and have potential in organic electronics. [] Similarly, ruthenium complexes containing 6-Bromo-2,2'-bipyridine exhibit luminescence, with the properties being influenced by the specific ligand environment. []

Q6: Have there been studies on the solid-state structures of compounds containing 6-Bromo-2,2'-bipyridine?

A6: Yes, single-crystal X-ray diffraction studies have been conducted on several compounds featuring 6-Bromo-2,2'-bipyridine. [, , , ] These studies provide valuable insights into the molecular geometry, packing arrangements, and intermolecular interactions, such as π-π stacking, that influence the compound's properties. For example, the crystal structure of fac-tricarbonyl(6-bromo-2,2-bipyridine-κ2 N,N)-(nitrato-κO)rhenium(I) has been reported, revealing details about the coordination environment around the rhenium center. []

Q7: What is the role of computational chemistry in understanding 6-Bromo-2,2'-bipyridine and its derivatives?

A7: Computational chemistry plays a crucial role in predicting and understanding the properties of 6-Bromo-2,2'-bipyridine and its derivatives. Density functional theory (DFT) calculations, for instance, help elucidate the electronic structure, redox properties, and excited-state behavior of metal complexes containing this ligand. [] These calculations provide insights into the factors governing the observed properties and guide the design of new materials with improved performance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)